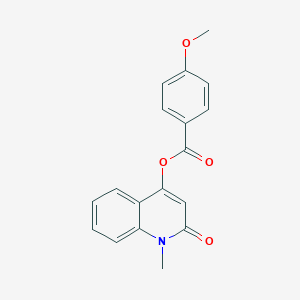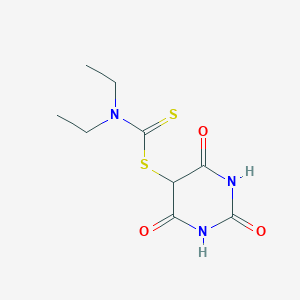
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as methoxybenzoate of 4-quinolone-2-one and is a derivative of the 4-quinolone family of compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and it has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate in lab experiments is its potential for use in drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug discovery.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to optimize its use in drug discovery. Additionally, research could focus on studying the compound's potential use in the treatment of other diseases, such as tuberculosis and malaria. Finally, research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate can be achieved through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1-methylquinolin-4(1H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methoxybenzoic acid of 2-chloro-1-methylquinolin-4(1H)-one, which is then reacted with thionyl chloride and methanol to yield 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been extensively studied for its potential applications in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, and it has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate |
|---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
(1-methyl-2-oxoquinolin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-19-15-6-4-3-5-14(15)16(11-17(19)20)23-18(21)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 |
InChI-Schlüssel |
AQQSHWBFNZRFFQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)





![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
